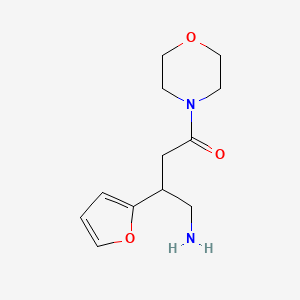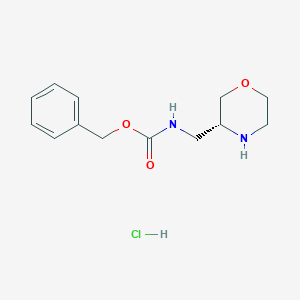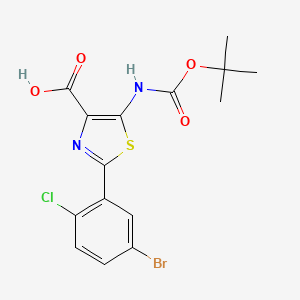
5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protected amino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid typically involves multi-step organic reactions. One common approach is:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a halogenated phenyl is reacted with a thioamide under acidic conditions.
Introduction of the Boc-Protected Amino Group: The Boc group can be introduced using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination and Chlorination: The phenyl ring can be selectively brominated and chlorinated using bromine and chlorine reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the halogen substituents or the thiazole ring, potentially leading to dehalogenation or ring hydrogenation.
Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated or hydrogenated products.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-chlorophenyl)thiazole-4-carboxylicacid: Lacks the Boc-protected amino group.
2-(5-Bromo-2-chlorophenyl)-5-amino-thiazole-4-carboxylicacid: Contains an unprotected amino group.
2-(5-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole: Lacks the carboxylic acid group.
Uniqueness
The presence of both halogen substituents and the Boc-protected amino group makes 2-(5-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid unique
Propriétés
Formule moléculaire |
C15H14BrClN2O4S |
|---|---|
Poids moléculaire |
433.7 g/mol |
Nom IUPAC |
2-(5-bromo-2-chlorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)8-6-7(16)4-5-9(8)17/h4-6H,1-3H3,(H,19,22)(H,20,21) |
Clé InChI |
DNNIOGRHEBEGCE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2=C(C=CC(=C2)Br)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



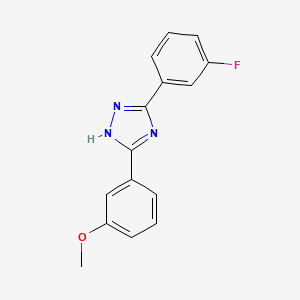



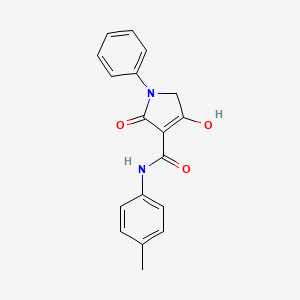
![Sodium 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B11809703.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)

![N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11809715.png)

